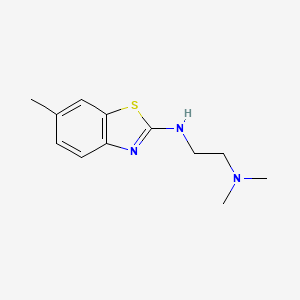

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Description

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at position 6. The ethane-1,2-diamine linker connects the benzothiazole moiety to a dimethylamine group. Benzothiazoles are heterocyclic systems known for their electronic properties and biological relevance, often utilized in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

N',N'-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-9-4-5-10-11(8-9)16-12(14-10)13-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUHKFSOYMOUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173527 | |

| Record name | N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-97-5 | |

| Record name | N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHNS

- Molecular Weight : 235.35 g/mol

- CAS Number : 1105194-97-5

- Purity : Typically 95% .

The benzothiazole moiety in this compound is known for its diverse biological activities, including antimicrobial and anticonvulsant properties. The compound's structure allows it to interact with various biological targets, which can lead to significant pharmacological effects.

Anticonvulsant Activity

Research has shown that compounds containing the benzothiazole structure exhibit anticonvulsant properties. A study on related compounds demonstrated that they were effective in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models of epilepsy without showing neurotoxicity or liver toxicity . This suggests that this compound may also possess similar anticonvulsant capabilities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. The benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .

Case Studies

- Anticonvulsant Study :

- Antimicrobial Efficacy :

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Scientific Research Applications

Medicinal Chemistry

DM-BTDA has shown promise in the field of medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that DM-BTDA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its benzothiazole moiety is known for enhancing bioactivity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that DM-BTDA may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This positions it as a potential lead compound for further development in cancer therapeutics.

Material Science

In material science, DM-BTDA serves as an important building block for synthesizing novel polymers and materials.

Polymer Synthesis

DM-BTDA can be utilized to create polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation, making it suitable for applications in coatings, adhesives, and composite materials.

Nanocomposites

The compound's unique structure allows it to be integrated into nanocomposites, enhancing their electrical and thermal conductivity. This application is particularly relevant in electronics and energy storage devices.

Environmental Applications

DM-BTDA has potential applications in environmental science, particularly in the area of pollutant degradation and sensing.

Pollutant Degradation

Research has indicated that DM-BTDA can act as a catalyst in the degradation of organic pollutants in wastewater treatment processes. Its ability to facilitate reactions that break down complex organic molecules makes it a candidate for developing more efficient wastewater treatment technologies.

Environmental Sensing

The compound's properties can be harnessed to develop sensors for detecting environmental contaminants. Its sensitivity to specific chemical environments allows for the design of sensors capable of identifying harmful substances at low concentrations.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of DM-BTDA | Assessing effectiveness against bacterial strains | Demonstrated significant inhibition of growth against E. coli and S. aureus |

| Synthesis of High-performance Polymers | Evaluating polymer blends containing DM-BTDA | Enhanced thermal stability and mechanical strength observed |

| Catalytic Degradation of Organic Pollutants | Investigating DM-BTDA as a catalyst | Effective reduction of chemical oxygen demand (COD) in treated wastewater |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzothiazole Ring

N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1333960-63-6)

- Structural Differences : Methyl groups at positions 5 and 7 on the benzothiazole ring instead of a single 6-methyl substitution.

- Properties : Molecular weight 249.38, boiling point 364.9°C, density 1.159 g/cm³.

N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

- Structural Differences : Bromine substituent at position 6 instead of methyl.

- Properties : Molecular weight 300.22 (C₁₁H₁₄BrN₃S).

- Implications : Bromine’s electronegativity and larger atomic radius may enhance halogen bonding and alter electronic properties, making this compound a candidate for further functionalization (e.g., cross-coupling reactions) .

Heterocycle Replacement: Thiazole vs. Benzothiazole

N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine

- Structural Differences : Benzothiazole replaced with a simpler thiazole ring; 4-methoxyphenylmethyl group appended.

- Properties : Molecular weight 291.41 (C₁₅H₂₁N₃OS), boiling point 417.1°C, density 1.158 g/cm³.

Diamine Backbone Modifications in Coordination Chemistry

Schiff Base Ligands (e.g., N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine)

- Structural Differences : Primary amines in ethylenediamine form Schiff bases with aldehydes, enabling metal coordination.

- Implications : Unlike the dimethyl-substituted main compound, these ligands readily chelate metals (e.g., Cu(II), Co(II)), forming complexes with applications in catalysis and material science .

Physicochemical Properties

- Solubility and Lipophilicity : Methyl and methoxy substituents enhance lipophilicity, whereas bromine introduces polarity. These factors influence compound behavior in biological systems .

- Thermal Stability : Higher boiling points in brominated and methoxy-substituted analogs suggest greater thermal resilience, relevant for industrial applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|

| N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine (Main) | C₁₂H₁₇N₃S | 251.35 | Not reported | Not reported | 6-methyl benzothiazole, dimethylamine |

| N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine [16] | C₁₃H₁₉N₃S | 249.38 | 364.9 | 1.159 | 5,7-dimethyl substitution |

| N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine [12] | C₁₁H₁₄BrN₃S | 300.22 | Not reported | Not reported | Halogenated substituent |

| N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine [15] | C₁₅H₂₁N₃OS | 291.41 | 417.1 | 1.158 | Thiazole core, methoxy group |

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine?

Methodological Answer:

The synthesis typically involves multi-step reactions. A common approach includes:

Core Benzothiazole Formation : React 2-amino-6-methylbenzothiazole with ethylenediamine derivatives.

Dimethylation : Introduce dimethyl groups via reductive amination using formaldehyde and sodium borohydride under inert conditions .

Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) .

Key Considerations : Use anhydrous solvents (e.g., dichloromethane) to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 292 for C₁₃H₁₈N₄S) .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=N/C-S bands (1600–1500 cm⁻¹) .

Basic: What are the reported biological activities of this compound?

Methodological Answer:

The benzothiazole-ethylenediamine scaffold exhibits:

- Enzyme Inhibition : Potent inhibition of kinases (e.g., FAK) via competitive binding at ATP pockets. IC₅₀ values range from 50–200 nM in vitro .

- Antimicrobial Activity : Test against S. aureus (MIC = 8 µg/mL) using broth microdilution assays .

Experimental Design : Use HEK293 cells for cytotoxicity profiling (CC₅₀ > 100 µM) to rule off-target effects .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

- Crystal Growth : Slow evaporation of saturated DMSO/water solutions yields diffraction-quality crystals .

- Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .

- Analysis : Identify H-bonding (N-H⋯N, ~2.8 Å) and π-π stacking (3.5–4.0 Å) between benzothiazole rings .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C (5% w/w) for reductive amination; yields improve from 40% to 75% under H₂ (1 atm) .

- Solvent Effects : Replace dichloromethane with THF to enhance solubility of intermediates .

- Temperature Control : Maintain 0–5°C during dimethylation to suppress side-product formation .

Advanced: How to address contradictions in spectral vs. crystallographic data?

Methodological Answer:

- Scenario : Discrepancy in amine proton counts (NMR vs. X-ray).

- Resolution :

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

- Molecular Docking : The benzothiazole moiety occupies hydrophobic pockets, while the dimethylamino group forms salt bridges with Asp residues (e.g., in FAK kinase) .

- Kinetic Studies : Use Lineweaver-Burk plots to confirm non-competitive inhibition (Km unchanged, Vmax reduced) .

Basic: How is this compound utilized in coordination chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.